5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the creation of the bicyclic heptane structure, and the attachment of the cyclopropyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a bicyclic heptane structure (a seven-membered carbon ring), a pyrimidine ring (a six-membered ring with two nitrogen atoms), a cyclopropyl group (a three-membered carbon ring), and a methyl group (a single carbon atom with three hydrogen atoms attached) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The bicyclic heptane structure could potentially undergo reactions typical of alkanes, such as free radical halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of a pyrimidine ring might confer some degree of polarity to the molecule, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Studies
- The compound's synthesis involves gold-catalyzed cycloisomerization of cyclopropenes, leading to various bicyclic structures with high yields and diastereoselectivities. These reactions represent a novel method for intramolecular cyclopropanation of alkenes by a gold carbene, highlighting the compound's significance in synthetic organic chemistry (Miege, Meyer, & Cossy, 2010).
- Aza-Diels-Alder reactions in aqueous solutions have been used to synthesize derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating the compound's utility in asymmetric synthesis and its potential in medicinal chemistry (Waldmann & Braun, 1991).
- The compound's structural versatility is further evidenced by its use in organocatalytic aldol reactions. The bicyclic system's selectivity surpasses that of its monocyclic analogue, beta-proline, underscoring the compound's potential in catalysis and synthetic methodologies (Armstrong, Bhonoah, & White, 2009).
Conformational and Charge Distribution Studies
- Detailed studies on the conformation and charge distribution of bicyclic β-lactams related to the compound have shed light on structure-activity relationships, particularly in the context of β-lactamase inhibitor capability. These findings are crucial for drug design and development, especially in antibiotic research (Fernández, Carballiera, & Ríos, 1992).
Synthesis of Novel Analogues
- The synthesis of novel epibatidine analogues via 7-substituted 2-azabicyclo[2.2.1]heptanes showcases the compound's relevance in the development of new therapeutic agents. Such research is pivotal for understanding receptor binding and activity, offering insights into neuroscience and pharmacology (Malpass & White, 2004).
Antiviral Activity
- The compound's framework has been utilized in the synthesis of second-generation methylenecyclopropane analogues of nucleosides, demonstrating significant antiviral activity. This research is vital for the development of new antiviral drugs, contributing to the fields of medicinal chemistry and virology (Zhou et al., 2004).
Mechanism of Action
Target of Action
The bicyclic structure is a common feature in many bioactive compounds .
Biochemical Pathways
The compound might be involved in various biochemical pathways depending on its target. Bicyclic structures like this are found in many natural products and drugs, which participate in a wide range of biochemical pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-4-12(15-13(14-8)9-2-3-9)16-6-11-5-10(16)7-17-11/h4,9-11H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVIBUETZORNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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